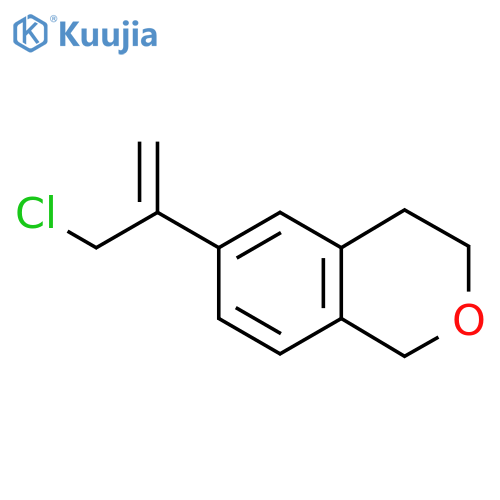Cas no 2229367-47-7 (6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran)
6-(3-クロロプロプ-1-エン-2-イル)-3,4-ジヒドロ-1H-2-ベンゾピランは、複雑な有機化合物であり、ベンゾピラン骨格にクロロプロペニル基が結合した構造を有します。この化合物は、医薬品中間体や有機合成化学における重要な構築ブロックとしての潜在的な応用が期待されます。特に、その反応性の高いクロロプロペニル基は、さらなる官能基化やカップリング反応を可能にし、多様な誘導体合成への道を開きます。また、ベンゾピラン骨格は生物学的活性を示す化合物に頻繁に見られるため、この化合物は創薬研究において有用な出発物質となり得ます。適切な取り扱い条件下で安定性が確保されており、合成化学プロセスへの導入が可能です。

2229367-47-7 structure
商品名:6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran 化学的及び物理的性質
名前と識別子
-
- 6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran
- EN300-1995826
- 2229367-47-7
-
- インチ: 1S/C12H13ClO/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-3,6H,1,4-5,7-8H2
- InChIKey: NTKJKCGSFASQHQ-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C1C=CC2COCCC=2C=1
計算された属性
- せいみつぶんしりょう: 208.0654927g/mol
- どういたいしつりょう: 208.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995826-0.25g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.25g |
$1513.0 | 2023-09-16 | ||
| Enamine | EN300-1995826-10.0g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 10g |
$7065.0 | 2023-05-31 | ||
| Enamine | EN300-1995826-5.0g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-1995826-0.1g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.1g |
$1447.0 | 2023-09-16 | ||
| Enamine | EN300-1995826-1.0g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-1995826-5g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 5g |
$4764.0 | 2023-09-16 | ||
| Enamine | EN300-1995826-0.05g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.05g |
$1381.0 | 2023-09-16 | ||
| Enamine | EN300-1995826-0.5g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 0.5g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1995826-2.5g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 2.5g |
$3220.0 | 2023-09-16 | ||
| Enamine | EN300-1995826-10g |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran |
2229367-47-7 | 10g |
$7065.0 | 2023-09-16 |
6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran 関連文献
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Zhanhong Yang J. Mater. Chem. A, 2015,3, 7429-7436
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
2229367-47-7 (6-(3-chloroprop-1-en-2-yl)-3,4-dihydro-1H-2-benzopyran) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
